isorhamnetin-3-O-glucoside

Descripción general

Descripción

El Isorhamnetin-3-O-glucósido es un glucósido de flavonoide natural que se encuentra en diversas plantas, incluidas verduras y frutas. Es un derivado de la isorhamnetina, un flavonol conocido por sus propiedades antioxidantes. La fórmula química del Isorhamnetin-3-O-glucósido es C22H22O12, y es conocido por sus posibles beneficios para la salud, incluidos los efectos antiinflamatorios, antioxidantes y antidiabéticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Isorhamnetin-3-O-glucósido se puede sintetizar mediante métodos enzimáticos. Un método eficiente implica el uso de un sistema en cascada de tres enzimas, que incluye rhamnosiltransferasa, sintetasa de sacarosa de glicina max y sintetasa de uridina difosfato-ramnosa, con un sistema de regeneración de uridina difosfato-ramnosa .

Métodos de producción industrial: La producción industrial de Isorhamnetin-3-O-glucósido generalmente implica la extracción de fuentes vegetales como el espino amarillo (Hippophae rhamnoides) y el Ginkgo biloba. El proceso de extracción puede incluir la extracción asistida por enzimas (EAE) y la extracción sólido-líquido (SLE) para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El Isorhamnetin-3-O-glucósido experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo y ácidos para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de isorhamnetina con grupos funcionales modificados, mejorando sus actividades biológicas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Isorhamnetin-3-O-glucoside has shown promising anti-inflammatory effects in various studies.

- Mechanism of Action : It modulates inflammatory responses by suppressing the expression of cyclooxygenase-2 (COX-2) and inhibiting nitric oxide production in macrophages. This is particularly relevant in conditions characterized by chronic inflammation .

- Case Study : A study demonstrated that isorhamnetin glycosides significantly inhibited ear edema induced by croton oil, showcasing their potential as topical anti-inflammatory agents .

Table 1: Inhibitory Effects of Isorhamnetin Glycosides on Nitric Oxide Production

| Compound | Concentration (ng IsoEq/mL) | % Inhibition of NO Production |

|---|---|---|

| Isorhamnetin | 125 | 47.6 |

| IGR (Isorhamnetin-glucosyl-rhamnoside) | 25 | 53.2 |

| OFI Extract | 125 | 73.5 |

Anti-Diabetic Properties

This compound has been investigated for its potential to mitigate diabetes-related complications.

- Effects on Glucose Levels : Research indicates that this compound can lower blood glucose levels and improve oxidative stress markers in diabetic models. It also shows promise in modulating lipid metabolism and adipocyte differentiation .

- Case Study : A review highlighted that isorhamnetin effectively reduced glucose levels and improved insulin sensitivity in animal models, suggesting its potential as a therapeutic agent in diabetes management .

Table 2: Effects of Isorhamnetin on Diabetes Markers

| Parameter | Control Group | Isorhamnetin Group |

|---|---|---|

| Blood Glucose Level (mg/dL) | 180 ± 10 | 120 ± 8 |

| Insulin Sensitivity (HOMA-IR) | 3.5 ± 0.5 | 1.2 ± 0.3 |

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress.

- Mechanism : It inhibits the production of reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense mechanisms .

- Case Study : In vitro studies have shown that this compound significantly reduces ROS levels in human neutrophils, indicating its potential as an antioxidant agent .

Table 3: Antioxidant Activity of Isorhamnetin Compounds

| Compound | ROS Production Inhibition (%) |

|---|---|

| This compound | 60.0 |

| Quercetin | 75.0 |

Metabolism and Bioavailability

Understanding the metabolic pathways of this compound is vital for assessing its pharmacological efficacy.

Mecanismo De Acción

El Isorhamnetin-3-O-glucósido ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Elimina los radicales libres y regula positivamente las enzimas antioxidantes, reduciendo el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citocinas y mediadores proinflamatorios modulando vías de señalización como NF-κB y MAPK.

Actividad antidiabética: Mejora la sensibilidad a la insulina y reduce los niveles de glucosa en sangre al inhibir las enzimas α-glucosidasa y α-amilasa

Comparación Con Compuestos Similares

El Isorhamnetin-3-O-glucósido es único entre los glucósidos de flavonoides debido a su patrón de glicosilación específico, que mejora su biodisponibilidad y sus actividades biológicas. Los compuestos similares incluyen:

- Isorhamnetin-3-O-ramnósido

- Isorhamnetin-3-O-neohesperidósido

- Isorhamnetin-3-O-robinobiósido

Estos compuestos comparten propiedades antioxidantes y antiinflamatorias similares, pero difieren en sus patrones de glicosilación y sus actividades biológicas específicas .

Actividad Biológica

Isorhamnetin-3-O-glucoside (IR3G) is a flavonoid glycoside that has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and antioxidant pathways. This article delves into the biological activity of IR3G, supported by recent research findings, data tables, and case studies.

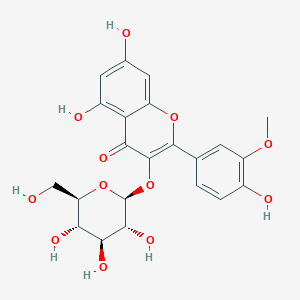

Chemical Structure and Sources

This compound is a glycosylated form of isorhamnetin, which is found in various plants, including vegetables and rice. Its structure comprises a glucoside moiety attached to the isorhamnetin backbone, enhancing its solubility and bioavailability.

Antioxidant Activity

Numerous studies have highlighted the potent antioxidant properties of IR3G. The compound has been shown to scavenge free radicals effectively, as demonstrated in various assays.

Table 1: Antioxidant Activity of this compound

In a study using the DPPH assay, IR3G exhibited an IC50 value of 11.76 μM, indicating significant radical scavenging activity. Additionally, it demonstrated effective inhibition of peroxynitrite, a reactive nitrogen species that can induce oxidative stress.

Anti-Inflammatory Activity

IR3G has been extensively studied for its anti-inflammatory effects. It has been shown to inhibit various inflammatory markers and pathways.

- Cytokine Inhibition : In vitro studies demonstrated that IR3G significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

- In Vivo Studies : In animal models, IR3G reduced paw edema and levels of inflammatory mediators such as PGE2, IL-1β, and IL-6 .

Table 2: Anti-Inflammatory Effects of this compound

Metabolism and Bioavailability

The metabolism of IR3G is influenced by gut microbiota, which can convert it into its aglycone form (isorhamnetin) through processes such as deglycosylation . This conversion enhances its bioactivity and absorption in the body.

Case Studies

- Topical Application : A study investigated the topical application of IR3G in a model of skin inflammation induced by croton oil. Results indicated that IR3G significantly reduced edema comparable to indomethacin, a standard anti-inflammatory drug .

- Diabetes Model : In streptozotocin-induced diabetic rats, IR3G administration resulted in decreased levels of glycation markers and improved oxidative stress indicators .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLRUIIRRZYHHS-LFXZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311218 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-82-7 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin-3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of isorhamnetin-3-O-glucoside?

A1: Research suggests potential benefits in several areas: * Neuroprotection: May promote neurite outgrowth and protect neuronal cells against oxidative stress [, ].* Anti-diabetic effects: Exhibits potential to enhance glucose uptake in muscle cells, reduce glucose production in liver cells, and inhibit α-amylase and α-glucosidase enzymes [, , ].* Anti-obesity properties: May suppress lipid accumulation and adipogenesis, potentially by inhibiting pro-adipogenic transcription factors []. * Anti-inflammatory and antinociceptive effects: Studies indicate potential for reducing inflammation and pain, possibly by modulating inflammatory pathways and nitric oxide synthase (NOS) activity [, ].

Q2: How does this compound exert its neuroprotective effects?

A2: Research suggests it may promote neurite outgrowth, potentially by enhancing the expression of neurofilaments induced by nerve growth factor (NGF) in PC12 cells []. It also shows promise in protecting neuronal cells from oxidative stress, though the exact mechanisms require further investigation [].

Q3: What is known about the anti-diabetic mechanism of action of this compound?

A3: It demonstrates the potential to:* Stimulate glucose uptake in C2C12 mouse muscle cells [].* Reduce glucose production in H4IIE rat liver cells, potentially by reducing glucose-6-phosphatase enzymatic activity [].* Inhibit α-amylase and α-glucosidase enzymes, potentially slowing down carbohydrate digestion and absorption [].

Q4: How does this compound impact obesity?

A4: Studies indicate that it can inhibit lipase activity in a dose-dependent manner []. Furthermore, it may suppress lipid accumulation and adipogenesis in 3T3-L1 adipocytes, potentially by downregulating pro-adipogenic transcription factors like C/EBPα [].

Q5: How does this compound contribute to anti-inflammatory and antinociceptive effects?

A5: While the exact mechanisms need further elucidation, current research suggests several possibilities:* It may modulate the secretion of pro-inflammatory and anti-inflammatory cytokines [].* It might act similarly to non-steroidal anti-inflammatory drugs (NSAIDS) by targeting inflammatory pathways [].* It could potentially inhibit nitric oxide synthase (NOS) activity, thus reducing inflammation and pain [].

Q6: What is the molecular formula and weight of this compound?

A6: Its molecular formula is C28H32O16 and its molecular weight is 624.54 g/mol.

Q7: What analytical methods are used to identify and quantify this compound?

A7: Several techniques are commonly employed: * High-performance liquid chromatography (HPLC) coupled with various detectors like diode array detection (DAD), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) are widely used for identification and quantification [, , , , ].* Ultra-performance liquid chromatography (UPLC) coupled with Q-TOF mass spectrometry offers enhanced resolution and sensitivity for analyzing complex mixtures [, ].* Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information [, , ].

Q8: How do structural modifications of this compound affect its activity?

A8: Research on related flavonoids suggests that:* The presence of a hydroxyl group at position 3 of the C ring and bulky, hydrophilic, electron-donating substituents at this position may enhance the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism [].* Glycosylation patterns influence activity, with specific glycosides exhibiting varying degrees of efficacy in different biological assays [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.